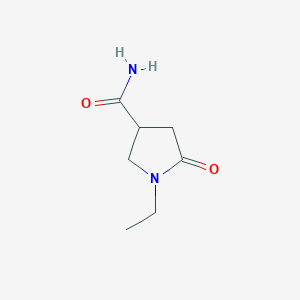

1-Ethyl-5-oxopyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.185. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Ethyl-5-oxopyrrolidine-3-carboxamide is a compound belonging to the class of pyrrolidine derivatives. Its biological activity has been the subject of various studies, particularly focusing on its potential therapeutic effects in cancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carboxamide functional group, and an ethyl substituent. This unique structure contributes to its diverse biological activities, including enzyme inhibition and receptor interaction.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro tests using human lung adenocarcinoma (A549) cells demonstrated that this compound can reduce cell viability effectively.

Table 1: Anticancer Activity of this compound

The compound showed a structure-dependent anticancer activity, with certain derivatives demonstrating more potent effects than standard chemotherapeutic agents like cisplatin. The mechanism of action appears to involve the modulation of cellular pathways through enzyme inhibition.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. Studies indicate that it exhibits promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Resistance Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 15 | |

| Klebsiella pneumoniae | Carbapenem-resistant | 12 |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Case Studies

A notable case study involved the evaluation of various derivatives of 5-oxopyrrolidine compounds, including this compound, for their anticancer and antimicrobial activities. The study utilized both A549 lung cancer cells and various multidrug-resistant bacterial strains to assess cytotoxicity and inhibition efficacy.

Findings from Case Studies:

- Cytotoxicity : The compound exhibited selective cytotoxicity towards cancer cells while maintaining lower toxicity levels in non-cancerous cells.

- Resistance Mechanism : In antimicrobial assays, the compound was effective against resistant strains, suggesting potential for overcoming resistance mechanisms in clinical settings.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

1-Ethyl-5-oxopyrrolidine-3-carboxamide is utilized in the development of pharmaceutical compounds. It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and neurological disorders.

Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, studies show IC50 values ranging from 0.45 to 5.08 μM against several human cancer cell lines, outperforming known inhibitors like Sunitinib .

Neurotransmission Modulation : The compound may influence neurotransmitter receptors, which is crucial for developing treatments for neurodegenerative diseases and mood disorders .

Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .

| Activity Type | IC50 Values (μM) | Cell Lines Tested |

|---|---|---|

| Antitumor | 0.45 - 5.08 | A549 (lung), MCF7 (breast) |

| Neurotransmission | N/A | Various neurotransmitter assays |

2. Biochemical Research

The compound is employed in studies involving enzyme inhibition and receptor binding:

- Enzyme Inhibition : It can act as an inhibitor by binding to the active sites of enzymes, preventing substrate interactions.

- Receptor Modulation : The compound's interaction with receptors can alter their conformation, affecting downstream signaling pathways .

Case Study : A recent investigation highlighted the compound's ability to inhibit R5 HIV-1 cell entry by blocking the binding of the virus to its receptor .

Industrial Applications

In industrial settings, this compound is used as a reagent in various chemical processes. Its unique structure allows it to participate in reactions such as:

- Synthesis of Specialty Chemicals : It is involved in producing specialty chemicals that have applications in pharmaceuticals and agrochemicals.

- Chemical Reactions : The compound can undergo oxidation and reduction reactions using agents like hydrogen peroxide and lithium aluminum hydride, respectively.

Propriétés

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJSDJTWVVOXRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009023 |

Source

|

| Record name | 1-Ethyl-5-oxopyrrolidine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89852-01-7 |

Source

|

| Record name | 1-Ethyl-5-oxopyrrolidine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.